Product packaging for octahydropyrrolo[3,4-C]pyrrole(Cat. No.:CAS No. 5840-00-6)

octahydropyrrolo[3,4-C]pyrrole

Cat. No.: B1259266
CAS No.: 5840-00-6
M. Wt: 112.17 g/mol
InChI Key: QFCMBRXRVQRSSF-UHFFFAOYSA-N
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Description

Historical Perspective and Significance of the Octahydropyrrolo[3,4-C]pyrrole Scaffold

The this compound scaffold has been a subject of interest in medicinal chemistry due to its utility as a building block for bioactive molecules. Its rigid, bicyclic structure allows for the precise spatial arrangement of functional groups, a critical aspect in the design of ligands that interact with specific biological targets. The synthesis of this scaffold has been achieved through various methods, including a four-step process involving azomethine ylide cycloaddition to maleimide (B117702), followed by reduction of the imide and exchange of protecting groups. acs.org A notable advancement in its synthesis includes the use of subcritical water as a green solvent, which significantly reduces reaction times while maintaining high yields. arkat-usa.orgugent.beresearchgate.net

The significance of the this compound scaffold lies in its role as a versatile platform for creating diverse chemical libraries. For instance, it has been used as an isosteric replacement for the piperazine (B1678402) ring in the development of negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). nih.gov This substitution led to compounds with increased potency. nih.gov Furthermore, the scaffold has been instrumental in the construction of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), with specific substitutions on the pyrrole (B145914) ring system allowing for high selectivity towards different nAChR subtypes. acs.org

Importance of Bicyclic Nitrogen Heterocycles in Modern Chemical Research

Bicyclic nitrogen heterocycles are a prominent class of compounds in modern chemical research, largely due to their prevalence in natural products and their wide range of biological activities. rsc.orgnih.gov These structures are integral to many vitamins, alkaloids, and antibiotics. rsc.orgnih.gov The presence of nitrogen atoms in these rings often imparts specific physicochemical properties, such as the ability to form hydrogen bonds, which is crucial for interactions with biological macromolecules like proteins and nucleic acids. rsc.org

The rigid framework of bicyclic systems provides a well-defined three-dimensional structure, which is advantageous in drug design for optimizing ligand-receptor interactions. This structural rigidity helps in reducing the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. Fused and bridged bicyclic nitrogen heterocycles are particularly significant in medicinal chemistry, with many approved drugs and clinical candidates featuring these motifs. nih.gov

Overview of Current Research Trajectories for this compound

Current research on this compound and its derivatives is focused on several key areas, including medicinal chemistry, green chemistry, and materials science.

In medicinal chemistry, the scaffold is being extensively explored for the development of novel therapeutic agents. Researchers are designing and synthesizing new derivatives to target a variety of receptors and enzymes in the central nervous system (CNS). nih.gov For example, derivatives of this compound have been investigated as selective ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological disorders. acs.orgnih.gov Other research has focused on its use in creating negative allosteric modulators for metabotropic glutamate receptors, which are targets for treating various CNS disorders. nih.gov The scaffold has also been incorporated into compounds targeting orexin (B13118510) receptors, which play a role in regulating sleep and wakefulness. nih.gov

A significant trend in the synthesis of this compound derivatives is the adoption of green chemistry principles. arkat-usa.orgugent.beresearchgate.net Studies have demonstrated the successful synthesis of these compounds using subcritical water as a solvent, offering an environmentally benign alternative to traditional organic solvents. arkat-usa.orgugent.beresearchgate.net This approach not only reduces the environmental impact but can also lead to shorter reaction times and high yields. arkat-usa.orgresearchgate.net

The unique properties of the this compound scaffold also make it a candidate for applications in materials science, although this area is less explored than its medicinal applications. The rigid structure and the presence of nitrogen atoms could be exploited in the design of new polymers or functional materials.

Interactive Data Table: Research on this compound Derivatives

Derivative ClassResearch FocusKey Findings
5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrrolesSelective nAChR LigandsSimple substitutions allow for high selectivity for either α4β2 or α7 nAChR subtypes. acs.org
2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrolesAntimicrobial AgentsSynthesized in subcritical water, these compounds show moderate antimicrobial activity. arkat-usa.orgresearchgate.net
N-heteroaryl octahydropyrrolo[3,4-c]pyrrolesCNS Drug DiscoveryThe scaffold is a useful chemotype for designing small molecules targeting CNS receptors like mGlu1. nih.gov
Pyridyldiazabicyclo[3.3.0]octanesSelective α4β2-nAChR LigandsIncorporation of the scaffold leads to high binding affinity and selectivity for α4β2-nAChRs. nih.gov
Orexin Receptor AntagonistsPET Imaging ProbesThe scaffold is used in the synthesis of potential PET probes for imaging orexin 2 receptors. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2 B1259266 octahydropyrrolo[3,4-C]pyrrole CAS No. 5840-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-5-2-8-4-6(5)3-7-1/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCMBRXRVQRSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619100
Record name Octahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5840-00-6
Record name Octahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name octahydropyrrolo[3,4-c]pyrrole
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Synthetic Methodologies for Octahydropyrrolo 3,4 C Pyrrole and Its Derivatives

Classical and Established Synthetic Routes to the Octahydropyrrolo[3,4-C]pyrrole Core

Traditional methods for synthesizing the this compound scaffold often rely on foundational organic reactions, including cyclization, condensation, and multi-step sequences involving protective groups.

Cyclization Reactions of Appropriate Precursors

Cyclization reactions are a common strategy for forming the this compound core. smolecule.comevitachem.com These methods typically involve the intramolecular reaction of a precursor molecule containing the necessary functional groups to form the bicyclic ring system. For instance, the cyclization of precursors with amino and carboxylic acid groups is a known approach. smolecule.com Another example is the acid-catalyzed cyclization with glutaric anhydride (B1165640) to generate the this compound core. vulcanchem.com The synthesis can also be achieved through the cyclization of pyrrolidine (B122466) precursors followed by hydrogenation to achieve the saturated bicyclic system. vulcanchem.com

Condensation-Cyclization Approaches

Condensation reactions followed by cyclization offer another established route to the this compound framework. smolecule.com This approach often involves the reaction between an aldehyde and an amine, which then undergoes an intramolecular cyclization to form the bicyclic structure. smolecule.com For example, the condensation of substituted aldehydes with ethylenediamine (B42938) is a key step in the synthesis of some 2-imidazoline derivatives, which can be precursors to more complex heterocyclic systems. researchgate.net The Paal-Knorr pyrrole (B145914) condensation, a classic method, utilizes the reaction of a 1,4-dicarbonyl compound with an amine to form a pyrrole ring, a reaction that can be adapted for the synthesis of related fused systems. organic-chemistry.org

Multi-Step Synthesis Including Protection-Deprotection Strategies

Complex syntheses of this compound and its derivatives often necessitate multi-step sequences that employ protecting groups to mask reactive functional groups. smolecule.com These strategies allow for selective reactions to occur at specific sites of a molecule, preventing unwanted side reactions. A typical multi-step synthesis might involve the formation of the this compound core through cyclization reactions of protected pyrrolidine precursors. vulcanchem.com The use of a Boc (tert-butyloxycarbonyl) protecting group is common, which can be later removed under specific conditions. Such multi-step approaches, while often longer, can provide high-purity products. smolecule.com

Advanced 1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition has emerged as a powerful and efficient method for constructing five-membered heterocyclic rings, including the this compound system. thieme-connect.com This reaction involves the addition of a 1,3-dipole, such as an azomethine ylide, to a dipolarophile. researchgate.net

Azomethine Ylide Cycloadditions for this compound Framework Construction

The 1,3-dipolar cycloaddition of azomethine ylides is a highly effective method for constructing the this compound skeleton. thieme-connect.comnih.gov Azomethine ylides can be generated in situ from various precursors, such as the condensation of α-amino acids with aldehydes or from N-substituted aziridines. thieme-connect.com These ylides then react with a suitable dipolarophile, like a maleimide (B117702), to form the bicyclic pyrrolidine adduct. thieme-connect.comnih.gov This method is advantageous due to its efficiency and the ability to introduce a variety of substituents. thieme-connect.com

A notable approach involves a one-pot, three-component process where the condensation of substituted α-amino acids with aldehydes or ketones forms azomethine ylides, which then undergo cycloaddition. thieme-connect.com Silver(I) salts, such as silver(I) acetate (B1210297) (AgOAc), are often used as catalysts in these reactions. semanticscholar.orgbeilstein-journals.org

N-alkyl maleimides are common dipolarophiles used in the 1,3-dipolar cycloaddition with azomethine ylides to construct the this compound framework. thieme-connect.comsemanticscholar.orgbeilstein-journals.org The reaction between an azomethine ylide and an N-alkyl maleimide proceeds to form the fused bicyclic system. thieme-connect.com This reaction has been shown to be highly efficient, with good to excellent yields reported. semanticscholar.orgbeilstein-journals.org

The reaction can be catalyzed by silver(I) acetate, and dichloromethane (B109758) is often the solvent of choice. semanticscholar.org The reaction conditions are typically mild, often occurring at room temperature. The use of an excess of the azomethine ylide can improve the yield of the cycloaddition product. The resulting cycloadducts can then be further modified, for example, through oxidation to form pyrrolo[3,4-c]pyrrole-1,3-diones. semanticscholar.orgbeilstein-journals.org

Table 1: Synthesis of Pyrrolo[3,4-c]pyrrole-1,3-diones via One-Pot Condensation–Cycloaddition–Oxidation

EntryAldehydeProductYield (%)
1Benzaldehyde12a77
24-Methylbenzaldehyde12b73
34-Methoxybenzaldehyde12c65
44-Fluorobenzaldehyde12d75
54-Chlorobenzaldehyde12e68
64-Bromobenzaldehyde12f71
74-(Trifluoromethyl)benzaldehyde12g53
82-Chlorobenzaldehyde12h62
9Naphthalene-2-carbaldehyde12i70
10Furan-2-carbaldehyde12j58
Data sourced from a study on one-pot synthesis of pyrrolo[3,4-c]pyrrole-1,3-diones. semanticscholar.org

Table 2: Substrate Scope for Maleimides in [3 + 2] Cycloaddition

EntryProductYield (%)
13aa85
23ab91
33ac89
43ad90
53ae94
63af88
73ag92
83ah89
93ai93
103aj99
Data sourced from a study on the diverse synthesis of fused polyheterocyclic compounds. mdpi.com
Catalytic Asymmetric Approaches in Cycloaddition Reactions

Catalytic asymmetric 1,3-dipolar cycloaddition reactions represent a powerful strategy for the enantioselective synthesis of this compound derivatives. These reactions typically involve the in situ generation of an azomethine ylide, which then reacts with a dipolarophile.

A notable example is the silver(I)-catalyzed atroposelective desymmetrization of N-(2-tert-butylphenyl)maleimide. thieme-connect.comacs.org In this approach, azomethine ylides, generated from glycinate (B8599266) or α-substituted-α-amino acids, react with the prochiral N-arylmaleimide in the presence of a silver acetate (AgOAc) catalyst and a chiral (S)-TF-BiphamPhos ligand. thieme-connect.com This method yields this compound derivatives with four stereogenic centers and an N-C chiral axis in excellent yields (86–99%) and high enantioselectivities (90–99% ee) as single diastereoisomers. thieme-connect.com The stereochemical outcome is believed to be influenced by the steric bulk of the PPh2 group on the chiral ligand and the tert-butyl group of the maleimide, as well as a potential hydrogen bond between the ligand's NH2 group and a carbonyl group on the maleimide. acs.org

Copper(I) catalysis has also proven effective. A Cu(OTf)2/chiral ferrocenyl P,N-ligand complex has been used to catalyze the asymmetric 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with N-arylmaleimides. acs.orgresearchgate.net This reaction provides access to trifluoromethyl-containing octahydropyrrolo[3,4-c]pyrroles, which bear four contiguous carbon stereocenters and a C-N chiral axis, with outstanding results, including yields up to 99%, diastereomeric ratios greater than 20:1, and enantiomeric excesses of 99%. acs.orgresearchgate.net

Another strategy involves a one-pot synthesis of pyrrolo[3,4-c]pyrrole-1,3-diones via a silver(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with N-alkyl maleimides, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). beilstein-journals.org While this method focuses on the oxidized pyrrolo[3,4-c]pyrrole (B14788784) system, the initial cycloaddition to form the this compound framework is a key step. beilstein-journals.org

Table 1: Catalytic Asymmetric Cycloaddition for this compound Derivatives
Catalyst SystemReactantsProduct TypeYieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference
AgOAc / (S)-TF-BiphamPhosAzomethine ylides, N-(2-tert-butylphenyl)maleimideOctahydropyrrolo[3,4-c]pyrroles86-99%90-99%Single diastereoisomer thieme-connect.com
Cu(OTf)2 / Chiral Ferrocenyl P,N-ligandN-2,2,2-trifluoroethylisatin ketimines, N-arylmaleimidesF3C-containing octahydropyrrolo[3,4-c]pyrroles≤99%99%>20:1 acs.orgresearchgate.net
AgOAcAzomethine ylides, N-methylmaleimideRacemic this compound64%N/AN/A beilstein-journals.org
Enantioselective Desymmetrization of N-Arylmaleimides

The enantioselective desymmetrization of prochiral N-arylmaleimides has emerged as a key strategy for constructing octahydropyrrolo[3,4-c]pyrroles with both central and axial chirality. thieme-connect.comacs.org This approach leverages the reaction of a chiral catalyst with a prochiral substrate to generate a chiral product.

The silver(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with N-(2-tert-butylphenyl)maleimide is a prime example of this strategy. thieme-connect.comacs.orgmdpi.com This reaction successfully desymmetrizes the N-arylmaleimide, leading to enantioenriched this compound derivatives. thieme-connect.commdpi.com The process is highly efficient, affording products in high yields and with excellent diastereo- and enantioselectivities. acs.orgmdpi.com

Similarly, a copper-catalyzed asymmetric 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines achieves the enantioselective desymmetrization of N-arylmaleimides. acs.orgresearchgate.net This method provides access to structurally diverse trifluoromethylated octahydropyrrolo[3,4-c]pyrroles with four contiguous stereocenters and a C-N chiral axis. acs.org

Organocatalysis has also been employed for the desymmetrization of N-arylmaleimides. For instance, an N-heterocyclic carbene (NHC)-catalyzed atroposelective desymmetrization of prochiral N-aryl maleimides has been reported to access C-N axially chiral compounds with a spirocyclic ring skeleton. mdpi.com

Synthesis of Spiro{pyrrolidine-3,1′-pyrrolo[3,4-C]pyrrole} Basic Frameworks via Multicomponent Cycloaddition

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single step. The synthesis of the spiro{pyrrolidine-3,1′-pyrrolo[3,4-c]pyrrole} skeleton has been achieved through a multicomponent 1,3-dipolar cycloaddition. researchgate.netua.es

In a notable example, the reaction of a primary amine (such as allylamine), two equivalents of a maleimide, and an aldehyde in toluene (B28343) at 120°C produces the complex spiro scaffold in high yields. researchgate.netua.es The order of addition of the reactants is crucial for the success of the reaction, with the Michael-type addition of the amine to the maleimide being a key initial step. researchgate.netua.es This methodology allows for the creation of hybrid scaffolds by the sequential addition of two different maleimides. researchgate.netua.es

This multicomponent approach has been utilized to generate a series of spiro{pyrrolidine-3,1′-pyrrolo[3,4-c]pyrroles} under mild conditions. researchgate.netresearchgate.net For instance, the reaction of allylamine, N-methylmaleimide, and cinnamaldehyde (B126680) in toluene yields the corresponding spiro compound with a 2:1 diastereomeric ratio and in 88% yield. ua.es

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including this compound, to reduce environmental impact.

Utilization of Subcritical Water as a Reaction Medium

Subcritical water, which is water heated between 100 °C and 374 °C under pressure to maintain its liquid state, has proven to be an effective and environmentally benign solvent for organic reactions. arkat-usa.orgresearchgate.net It offers tunable physicochemical properties, such as a lower dielectric constant and a higher ionic product compared to ambient water, which can enhance reaction rates and selectivity. researchgate.net

The synthesis of this compound N-benzoylthiourea derivatives and their subsequent conversion to 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles has been successfully carried out in subcritical water at 130 °C. arkat-usa.orgresearchgate.net This method provides the desired products in high yields (75-91%) with significantly reduced reaction times compared to conventional synthesis in acetone (B3395972). arkat-usa.org For example, the synthesis of the thiourea (B124793) intermediates in acetone at reflux requires 30 hours to achieve 80-82% yield, whereas in subcritical water, comparable yields are obtained in a much shorter time. arkat-usa.org

Microwave-Assisted Synthetic Protocols for Heterocyclic Construction

Microwave irradiation has become a valuable tool in organic synthesis for its ability to accelerate reactions, often leading to higher yields and cleaner products. tandfonline.comnih.gov This technique has been applied to the synthesis of various heterocyclic systems, including pyrrole derivatives. nih.govpensoft.net

While specific examples focusing solely on the microwave-assisted synthesis of the parent this compound are not extensively detailed in the provided context, the application of microwave heating to related 1,3-dipolar cycloaddition reactions to form pyrrolidine-based structures is well-documented. tandfonline.comresearchgate.net For instance, a one-pot microwave-assisted three-component 1,3-dipolar cycloaddition of azomethine ylides with 1-aryl-1H-pyrrole-2,5-diones has been used to stereoselectively synthesize novel dihydro-2'H-spiro[indene-2,1'-pyrrolo-[3,4-c]pyrrole]-tetraones. researchgate.net This suggests the high potential for microwave-assisted protocols in the efficient construction of the this compound core.

Stereoselective Synthesis and Diastereomeric Control

The control of stereochemistry is a critical aspect of synthesizing complex molecules like this compound, which can possess multiple stereocenters.

In the multicomponent synthesis of spiro{pyrrolidine-3,1′-pyrrolo[3,4-c]pyrrole}, diastereomeric control has been observed. ua.esua.es For example, the reaction involving cinnamaldehyde resulted in a diastereomeric ratio of 2:1. ua.es The stereoselectivity of these cycloaddition reactions can be influenced by the choice of reactants and reaction conditions.

The catalytic asymmetric cycloadditions discussed earlier provide excellent diastereomeric control, often yielding single diastereoisomers. thieme-connect.comacs.org For instance, the silver(I)-catalyzed desymmetrization of N-arylmaleimides affords the this compound products as single diastereoisomers. thieme-connect.com Similarly, the copper-catalyzed reaction provides products with a high diastereomeric ratio of over 20:1. acs.org The stereochemical outcome in these catalytic systems is dictated by the chiral environment created by the catalyst-ligand complex, which directs the approach of the reactants in a highly organized transition state. acs.org

Control of Cis-Stereochemistry in Bicyclic Systems

The stereoselective synthesis of cis-fused bicyclic systems, such as this compound, is a critical aspect of their chemical synthesis. The relative orientation of the two fused rings profoundly influences the molecule's three-dimensional shape and, consequently, its biological activity.

One established strategy involves the hydrogenation of a bicyclic pyrrole precursor. For instance, the hydrogenation of a bicyclic pyrrole using a palladium on carbon catalyst can yield the corresponding cis-fused this compound derivative in high yield. researchgate.net This approach is effective for creating the desired cis-stereochemistry in the final saturated bicyclic system. researchgate.net

Another method for achieving cis-fusion is through cyclization reactions where the stereochemical outcome is directed by the starting materials or catalysts. For example, the synthesis of cis-2,5-disubstituted pyrrolidines can be achieved via a Wacker-type aerobic oxidative cyclization of alkenes with tBu-sulfinamide nucleophiles. nih.gov While not directly forming the bicyclic system, this method highlights the stereoselective formation of the pyrrolidine ring, a key component of the this compound core. The principles of stereocontrol in such cyclizations are often applicable to the synthesis of more complex fused systems.

Furthermore, the aza-Cope rearrangement-Mannich cyclization has been employed to construct cis-fused pyrrolidine-containing bicyclic systems. rsc.org This method demonstrates the potential for tandem reactions to efficiently build complex heterocyclic scaffolds with defined stereochemistry. The stereoselectivity of such annulation processes can often be rationalized by analyzing the low-energy conformations of the reaction intermediates. rsc.org

The synthesis of 3,4-fused γ-lactone-γ-lactam and γ-lactone-pyrrolidine bicyclic systems from D-alanine methyl ester hydrochloride also provides insights into controlling stereochemistry. uitm.edu.myuitm.edu.my This multi-step approach involves the construction of the pyrrolidine or lactam ring followed by the formation of the fused lactone ring, with stereochemical control being a key consideration at each step. uitm.edu.myuitm.edu.my

Generation of Contiguous Carbon Stereocenters

The creation of multiple, adjacent stereocenters is a significant challenge in organic synthesis. The this compound framework and its derivatives often contain several contiguous stereocenters, the controlled synthesis of which is crucial for their intended applications.

Domino reactions represent a powerful tool for the efficient construction of complex molecules with multiple stereocenters. A notable example is the Hantzsch-type domino process for the synthesis of polyfunctional hexahydropyrrolo[3,4-b]pyrroles from N-arylbromomaleimides and aminocrotonic acid esters. mdpi.comnih.gov This reaction proceeds with high chemo- and stereoselectivity, establishing two adjacent quaternary asymmetric centers in the resulting hexahydropyrrolopyrrole structure. preprints.org

Another strategy involves the use of tandem reactions. For instance, a triple-tandem protocol involving a cross-metathesis, intramolecular aza-Michael reaction, and intramolecular Michael addition has been developed for the synthesis of pyrrolizidinone skeletons. researchgate.netresearchgate.net This process, catalyzed by cooperative catalysts, can generate three contiguous stereocenters with high diastereo- and enantioselectivity. researchgate.netresearchgate.net

Intramolecular reactions are also frequently employed to control the formation of contiguous stereocenters. The intramolecular aza-Diels–Alder reaction, for example, has been used to form the contiguous quaternary carbon stereocenters in the synthesis of complex alkaloids. pnas.orgnih.gov Similarly, an intramolecular Michael reaction has been utilized to create a bicyclic compound with a second quaternary center adjacent to the first. nih.gov

The annelation of functionalized orthoesters with trimethylsilyloxyfuran derivatives provides an efficient two-step method for generating bicyclo[3.n.0]lactones with up to three contiguous stereocenters with complete diastereocontrol. rsc.org

Synthetic Routes to Specific this compound Analogs

The synthesis of specific analogs of this compound often requires tailored synthetic routes that allow for the introduction of desired functional groups and substitution patterns.

Polyhydrogenated Pyrrolo[3,4-B]pyrroles via Domino Reactions

A novel synthetic approach to polyfunctional hexahydropyrrolo[3,4-b]pyrroles utilizes a domino reaction of 3-bromopyrrole-2,5-diones with aminocrotonic acid esters. mdpi.comnih.govdntb.gov.uapreprints.orgresearchgate.net This Hantzsch-type domino process is highly chemo- and stereoselective, involving an initial nucleophilic C-addition or substitution followed by an intramolecular nucleophilic addition. mdpi.comnih.govpreprints.org The reaction of bromomaleimides with aminocrotonates leads to the formation of hexahydropyrrolopyrroles with two adjacent quaternary asymmetric centers. preprints.org

The reaction conditions typically involve stirring a mixture of the corresponding bromomaleimide and aminocrotonate in methanol. mdpi.com The yields of the resulting pyrrolo[3,4-b]pyrroles are generally good, as illustrated in the table below.

EntryBromomaleimide ArAminocrotonate RProductTime (h)Yield (%) (Two-component)Yield (%) (One-pot)
1PhPh8a 54653
2Ph4-MeOC6H48b 57769
34-EtC6H4PhCH28c 48274
44-EtOC6H4PhCH28d 67370
53,4-Cl2C6H3Ph8e 67064
63,4-Cl2C6H3PhCH28f 66961
Data sourced from a study on the domino reaction of bromomaleimides with aminocrotonates. preprints.org

Functionalization via Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are indispensable tools for the functionalization of heterocyclic scaffolds. researchgate.netmdpi.com These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide range of substituents onto the pyrrolopyrrole core. orgsyn.org

The Buchwald-Hartwig amination, for instance, can be used to couple aryl halides with amines in the presence of a palladium catalyst and a suitable ligand. researchgate.netnih.gov This reaction is particularly useful for introducing aryl groups onto the nitrogen atoms of the this compound skeleton. The use of specific palladium precatalysts can allow these reactions to proceed under mild conditions, even at room temperature. nih.govnih.gov

Similarly, the Suzuki-Miyaura coupling facilitates the formation of carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst. orgsyn.orgnih.gov This reaction can be employed to attach alkyl, alkenyl, or aryl groups to the pyrrolopyrrole framework, further diversifying the available analogs. The development of highly active catalyst systems has expanded the scope of these reactions to include less reactive coupling partners. orgsyn.orgnih.gov

These palladium-catalyzed methods offer a powerful strategy for the late-stage functionalization of the this compound scaffold, providing access to a wide array of derivatives for structure-activity relationship studies.

N-Methylation and Other Alkylation Procedures

N-alkylation, particularly N-methylation, is a common modification in medicinal chemistry to modulate the pharmacological properties of a lead compound. For the this compound system, N-alkylation can be achieved through various methods.

A straightforward approach involves the reaction of the N-H pyrrolidine with an alkyl halide in the presence of a base. For example, the N-alkylation of a pyrrolidine derivative with allyl bromide can be carried out using potassium carbonate in refluxing acetonitrile. nih.gov

Reductive amination is another effective method for N-alkylation. This typically involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent.

Ruthenium-catalyzed C(sp3)–H α-alkylation of pyrrolidines has also been reported, offering a more direct method for introducing alkyl groups at the α-position to the nitrogen atom. acs.org This atom- and step-economical method utilizes a pyridyl directing group and allows for the addition of C(sp3)–H bonds onto unactivated alkenes. acs.org

Rearrangement Reactions Involving Pyrrolidino[3,4-C]pyrrolidine Skeletons

Skeletal rearrangement reactions offer a powerful strategy for transforming existing molecular frameworks into new and diverse structures. In the context of the pyrrolidino[3,4-c]pyrrolidine skeleton, rearrangement reactions can provide access to novel heterocyclic systems.

One such transformation is the oxidative rearrangement of N-H piperidines to pyrrolidines using a hypervalent iodine(III) reagent like PhI(OAc)2. wiley.com This reaction proceeds through an iminium ion intermediate that can be trapped by nucleophiles, leading to the corresponding pyrrolidine derivatives. wiley.com While this is a ring contraction of a six-membered ring to a five-membered ring, the principles could be conceptually applied to the rearrangement of larger bicyclic systems containing a pyrrolidine ring.

Skeletal editing through ring-opening functionalizations of unstrained cyclic amines, including pyrrolidines, has been demonstrated using difluorocarbene transfer. researchgate.net This approach can lead to ring-expansion or the synthesis of spiro-bicyclic and ring-fused products. researchgate.net

Furthermore, photo-promoted ring contraction of pyridines to pyrrolidine derivatives has been reported, showcasing another strategy for skeletal rearrangement. osaka-u.ac.jp These examples highlight the potential for developing novel rearrangement reactions starting from or leading to the pyrrolidino[3,4-c]pyrrolidine scaffold, thereby expanding the accessible chemical space.

Chemical Reactivity and Derivatization of Octahydropyrrolo 3,4 C Pyrrole

Fundamental Chemical Transformations

The octahydropyrrolo[3,4-c]pyrrole core, with its two secondary amine functionalities and potential for substitution, undergoes a variety of fundamental chemical reactions. These transformations are key to the synthesis of a diverse array of derivatives with tailored properties.

Nucleophilic Substitution Reactions Involving Nitrogen Atoms

The nitrogen atoms of the this compound scaffold are nucleophilic and readily participate in substitution reactions. smolecule.com This reactivity allows for the introduction of a wide variety of substituents, significantly expanding the chemical space of its derivatives.

Common transformations include N-alkylation and N-acylation. For example, the synthesis of novel orexin-2 antagonists involved the reaction of 2-benzylthis compound (B1335269) with a Boc-anhydride, followed by hydrogenation to give hexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester. acs.org This intermediate can then undergo further reactions such as coupling with benzoic acids or addition of heterocycles. acs.org Buchwald-Hartwig amination and nucleophilic aromatic substitution reactions with aryl fluorides are also employed to create C-N bonds with the pyrrolidine (B122466) nitrogens. nih.gov

Hydrogenation and Oxidation Reactions

The this compound framework can be subjected to both hydrogenation and oxidation reactions. Hydrogenation is often used to remove protecting groups, such as a benzyl (B1604629) group, from one of the nitrogen atoms. acs.orgnih.gov This is typically achieved using a palladium catalyst. nih.gov

Oxidation reactions can lead to the formation of the corresponding aromatized pyrrolo[3,4-c]pyrrole-1,3-dione. Oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for this purpose. Other oxidizing agents such as potassium permanganate (B83412) or chromium trioxide have also been mentioned in the context of oxidizing derivatives of this scaffold.

Development of this compound Conjugates and Hybrid Systems

The versatile nature of the this compound scaffold lends itself to the creation of conjugates and hybrid molecules. These systems often combine the structural features of the diamine with other pharmacologically relevant moieties to develop compounds with novel biological activities.

For example, a series of novel 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles were synthesized by reacting this compound N-benzoylthiourea derivatives with α-haloketones. researchgate.netarkat-usa.org These hybrid molecules demonstrated antimicrobial and antimycobacterial activity. arkat-usa.org Another example involves the conjugation of the this compound scaffold to a benzoic acid moiety to create 3-{this compound-2-carbonyl}benzoic acid hydrochloride.

Role as a Versatile Synthetic Building Block

The rigid, bicyclic structure of this compound makes it an attractive and versatile building block in organic synthesis. chemimpex.com Its ability to serve as a chiral auxiliary allows for the stereocontrolled synthesis of complex molecules. chemimpex.com

Precursor for Complex Organic Molecules

The this compound core is a key component in the synthesis of a variety of complex organic molecules, particularly those with therapeutic potential. It has been used as a scaffold for the development of ligands for nicotinic acetylcholine (B1216132) receptors, where simple substitutions on the core can switch subtype selectivity between α4β2 and α7 receptors. acs.org

Furthermore, it has been employed in the creation of potent and selective orexin-2 antagonists, with one such compound advancing to human clinical trials for the treatment of primary insomnia. acs.orgacs.org The synthesis of these complex molecules often involves multi-step reaction sequences where the this compound unit is introduced and subsequently functionalized. acs.org For instance, the synthesis of spiro{pyrrolidine-3,1′-pyrrolo[3,4-c]pyrrole} frameworks has been achieved through multicomponent 1,3-dipolar cycloaddition reactions. researchgate.net

Table 2: Examples of Complex Molecules Derived from this compound

Compound ClassSynthetic StrategyApplication/TargetReference
Nicotinic Acetylcholine Receptor LigandsN-arylation of the this compound coreα4β2 and α7 nAChR modulation acs.org
Orexin-2 AntagonistsMulti-step synthesis involving N-acylation and N-heteroarylationTreatment of insomnia acs.orgacs.org
Spiro{pyrrolidine-3,1′-pyrrolo[3,4-c]pyrroles}Multicomponent 1,3-dipolar cycloadditionComplex molecular architectures researchgate.net
mGlu1 Negative Allosteric ModulatorsIsosteric replacement of a piperazine (B1678402) ringCNS disorders nih.gov

Chiral Auxiliary in Enantioselective Organic Synthesis

The rigid, bicyclic framework of this compound, which possesses multiple stereocenters, makes it an excellent scaffold for applications in asymmetric synthesis. While not traditionally employed as a detachable chiral auxiliary in the classical sense, where it is temporarily introduced and later removed, the inherent chirality of the this compound core is pivotal in directing the stereochemical outcome of reactions, particularly in the synthesis of complex, enantioenriched molecules. The primary approach to leveraging its chiral-directing ability is through the asymmetric synthesis of the this compound ring system itself, which then serves as a chiral building block.

A prominent method for the enantioselective synthesis of this compound derivatives is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. This method allows for the creation of multiple stereocenters with a high degree of control. For instance, the desymmetrization of N-arylmaleimides through a silver(I)-catalyzed atroposelective 1,3-dipolar cycloaddition of azomethine ylides has been shown to produce biologically significant, enantioenriched this compound derivatives with high yields and excellent diastereoselectivity and enantioselectivity. mdpi.com

In a notable application, a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines was utilized for the enantioselective desymmetrization of N-arylmaleimides. This reaction yielded a series of trifluoromethyl-containing octahydropyrrolo[3,4-c]pyrroles with four contiguous stereocenters. The products were obtained in high yields (up to 99%), with excellent diastereomeric ratios (>20:1) and high enantiomeric excess (up to 99% ee). snnu.edu.cn

The following interactive data table summarizes representative research findings on the enantioselective synthesis of this compound derivatives, where the chiral scaffold directs the formation of the final product's stereochemistry.

Catalyst SystemDipolarophileAzomethine Ylide SourceProduct TypeYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Ag(I) / Chiral LigandN-(2-t-butylphenyl)maleimideImino estersThis compound derivativesHighExcellentExcellent
Cu(OTf)₂ / Chiral Ferrocenyl P,N-LigandN-arylmaleimidesN-2,2,2-trifluoroethylisatin ketiminesF₃C-containing octahydropyrrolo[3,4-c]pyrroles≤99%>20:199%
AgOAcN-alkyl maleimide (B117702)Benzaldehyde and ethyl glycinate (B8599266) hydrochloridePyrrolo[3,4-c]pyrrole-1,3-dionesGood to ExcellentNot ReportedNot Applicable (racemic)

The utility of the chiral this compound scaffold extends to its role as a rigid diamine in the construction of ligands for biological targets. For example, derivatives of 5-(pyridine-3-yl)this compound have been synthesized and shown to have high affinity for nicotinic acetylcholine receptors (nAChRs). The specific substitution patterns on the chiral this compound core dictate the selectivity for either the α4β2 or α7 nAChR subtype, highlighting how the stereochemistry of the scaffold influences biological activity.

Furthermore, the synthesis of novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines has been achieved through a sequential [3 + 2] cycloaddition of azomethine ylides with maleimides, followed by an intramolecular lactamization. In this process, the initially formed hexahydropyrrolo[3,4-c]pyrrole intermediate, with its defined stereochemistry, directs the subsequent cyclization to form the final fused quinoline (B57606) product. rsc.org

Conformational Analysis and Advanced Spectroscopic Characterization

Spectroscopic Methods for Structural and Stereochemical Elucidation

Spectroscopic techniques are fundamental in confirming the successful synthesis and determining the precise stereochemical arrangement of octahydropyrrolo[3,4-c]pyrrole derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound derivatives in solution. ¹H and ¹³C NMR spectra provide initial information about the chemical environment of protons and carbons, while 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC) establish long-range connectivity.

¹H and ¹³C NMR: The chemical shifts (δ) in ppm are indicative of the electronic environment of each nucleus. In ¹H NMR spectra, protons adjacent to the nitrogen atoms are typically deshielded and appear at a lower field. ipb.pt The coupling constants (J) between protons on adjacent carbons are crucial for confirming the stereochemistry, such as the cis configuration of the fused rings. ¹³C NMR spectra are used to identify all carbon atoms in the molecule, including the quaternary carbons of the bicyclic framework. researchgate.netmdpi.com For instance, in a study of methyl 5-methyl-4,6-dioxo-3-[2-(trifluoromethyl)phenyl]this compound-1-carboxylate, the ¹³C NMR spectrum in CDCl₃ showed characteristic peaks for the pyrrolidine (B122466) ring carbons and the substituents. researchgate.net

Table 1: Representative NMR Data for an this compound Derivative Data for (1SR,3RS,3aSR,6aRS)-Methyl 5-methyl-4,6-dioxo-3-[2-(trifluoromethyl)phenyl]this compound-1-carboxylate. researchgate.net

Atom¹³C Chemical Shift (δ) in ppm
N-CH₃24.94
C-3a/C-6a47.31, 48.92
O-CH₃52.26
C-158.89
C-361.04
Aromatic C-F123.02
Aromatic C-H125.89, 128.06, 128.23, 131.96
Aromatic C-CF₃135.74
C=O (ester)169.84
C=O (imide)174.30, 175.78

Note: This table is interactive and can be sorted by column.

Single-crystal X-ray diffraction is considered the definitive method for determining the solid-state structure of molecules, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. koreascience.kr This technique has been extensively used to confirm the relative and absolute configurations of complex this compound derivatives. researchgate.netresearchgate.net

The analysis of a single crystal of a compound, such as (1SR,3RS,3aSR,6aRS)-Methyl 5-methyl-4,6-dioxo-3-[2-(trifluoromethyl)phenyl]this compound-1-carboxylate, unequivocally established the relative stereochemistry of its four stereogenic carbon atoms. researchgate.net The study revealed that the carboxymethyl and 2-(trifluoromethyl)phenyl substituents on the pyrrolidine ring have a cis arrangement. Furthermore, it showed that the five-membered saturated azacycle adopts an envelope conformation. researchgate.net In another example, the crystal structure of a derivative confirmed the cis-stereochemistry of the heterocyclic thiourea (B124793) derivative. researchgate.net These studies are crucial for understanding the three-dimensional shape of the molecules, which is a key determinant of their biological activity.

Table 2: Example Crystallographic Data for an this compound Derivative Data for (1SR,3RS,3aSR,6aRS)-Methyl 5-methyl-4,6-dioxo-3-[2-(trifluoromethyl)phenyl]this compound-1-carboxylate. researchgate.net

ParameterValue
Molecular FormulaC₁₆H₁₅F₃N₂O₄
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)11.6168 (4)
b (Å)12.7385 (5)
c (Å)21.2429 (8)
V (ų)3143.5 (2)
Z8

Note: This table is interactive and can be sorted by column.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D HMBC)

Computational Chemistry for Molecular Structure and Reactivity

Computational chemistry provides powerful tools to complement experimental data, offering insights into the electronic properties and potential interactions of the this compound scaffold.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound derivatives, DFT calculations can predict how substituents influence the molecule's properties. For example, in a (3aS,6aS)-1-(3-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole analog, DFT calculations showed that the electronegativity of the fluorine atom enhances the electrophilicity of the nearby carbonyl group, which can influence its reactivity. vulcanchem.com

DFT calculations are also employed to understand reaction mechanisms and stability. In studies on the rearrangement of the tetrahydropyrrolo[3,4-c]pyrrole skeleton, computational studies helped to explain the role of specific substituents and the stability of the resulting products. ua.es These theoretical calculations can rationalize observed diastereoselectivity in synthesis and guide the design of new synthetic routes. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as an this compound derivative, might interact with a biological target, typically a protein.

The rigid this compound framework is an attractive scaffold in medicinal chemistry as it can position substituents in well-defined orientations for interaction with receptor binding sites. nih.gov Docking studies have been instrumental in the development of this compound derivatives as potent and selective antagonists for targets like the Retinol Binding Protein 4 (RBP4) and the metabotropic glutamate (B1630785) receptor 1 (mGlu1). nih.govnih.gov For an RBP4 antagonist, docking analysis revealed that a bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core, an analog of the this compound, allowed for favorable hydrogen bond interactions within the RBP4 binding cavity. nih.gov Similarly, molecular docking has been used to study the binding of derivatives to nicotinic acetylcholine (B1216132) receptors and to guide the synthesis of new antimicrobial agents. acs.orgbohrium.com These computational predictions of binding affinity and interactions are crucial for optimizing lead compounds in drug development programs. nih.gov

Biological and Medicinal Chemistry Applications of Octahydropyrrolo 3,4 C Pyrrole

Mechanistic Investigations of Biological Activity

Understanding how derivatives of octahydropyrrolo[3,4-c]pyrrole exert their biological effects is crucial for their development as therapeutic agents. This involves identifying their molecular targets, studying their interactions with these targets, and profiling their activity in relevant biological assays.

Target Identification and Validation Approaches

The initial step in elucidating the mechanism of action for a new chemical series is the identification of its molecular target. For this compound derivatives, target identification has often been guided by its structural characteristics. The scaffold has been successfully used as a bioisosteric replacement for other cyclic structures like piperazine (B1678402), which is a common motif in many CNS-active compounds. nih.gov This strategy allows medicinal chemists to leverage existing knowledge of ligand-receptor interactions to discover novel compounds with improved properties.

One of the primary approaches for target identification involves screening compounds against a panel of known receptors, particularly G-protein coupled receptors (GPCRs), which are a major class of drug targets. nih.gov For instance, the this compound chemotype has been found to interact with several CNS targets, including the metabotropic glutamate (B1630785) receptor 1 (mGlu1), orexin (B13118510) receptors, nicotinic acetylcholine (B1216132) receptors (nAChRs), and the histamine (B1213489) H4 receptor. nih.govgoogle.com

Target validation follows identification and is the process of confirming that modulating the identified target will have a therapeutic benefit. google.com This is often achieved through the use of functional assays that measure the biological response to the compound. For example, after identifying mGlu1 as a target, functional cell-based assays are used to confirm that modulating this receptor with an this compound-based negative allosteric modulator (NAM) can influence cellular signaling pathways relevant to CNS disorders. nih.gov Similarly, the validation of nAChRs as a target for cognitive disorders involves demonstrating that ligands can modulate receptor activity in vitro and produce cognitive enhancement in preclinical models. nih.gov

In Vitro Assays for Biological Activity Profiling

In vitro assays are indispensable tools for characterizing the biological activity of this compound derivatives in a controlled laboratory setting. These assays can provide detailed information on the functional effects of the compounds on their targets.

For mGlu1 NAMs, a common in vitro assay is the measurement of intracellular calcium mobilization. acs.org Since mGlu1 is a Gq-coupled receptor, its activation leads to an increase in intracellular calcium levels. NAMs based on the this compound scaffold have been shown to inhibit this calcium mobilization in a dose-dependent manner, confirming their antagonistic activity. nih.gov

In the case of nAChR ligands, functional activity is often assessed using electrophysiology techniques, such as two-electrode voltage clamp in Xenopus oocytes expressing the target receptor subtype. plos.org These assays measure the ion flow through the channel upon ligand binding and can distinguish between agonists (which activate the channel), antagonists (which block activation), and allosteric modulators. For example, some this compound derivatives have been shown to act as agonists at the human α4β2-nAChR. acs.org

For orexin receptor antagonists, in vitro functional assays typically measure the inhibition of the calcium signal induced by the native orexin peptides in cells expressing either the OX1 or OX2 receptor. mdpi.com This allows for the determination of the potency (IC50) and selectivity of the antagonists.

Beyond receptor modulation, some this compound derivatives have been investigated for other biological activities. For instance, certain derivatives have been screened for antimicrobial and antifungal activity using microdilution methods to determine their minimum inhibitory concentration (MIC) against various pathogens.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

SAR studies are a critical component of the drug discovery process, involving the systematic modification of a lead compound's structure to improve its potency, selectivity, and pharmacokinetic properties.

Systematic Structural Modifications and Their Impact on Biological Potency

A key strategy in the development of this compound-based compounds has been the isosteric replacement of a piperazine ring from a known active compound. nih.gov This initial modification often leads to a significant change in biological activity. For example, the direct replacement of the piperazine ring in a known mGlu1 NAM with the this compound scaffold resulted in a more than seven-fold increase in potency. nih.gov

Further SAR studies on mGlu1 NAMs focused on the amide portion of the molecule. It was found that while an adamantyl amide group conferred high potency, other amide substituents led to a significant decrease or loss of activity. nih.gov

For nAChR ligands, systematic substitutions on the pyrrole (B145914) nitrogen atoms have been shown to be a molecular switch for subtype selectivity. nih.gov Different substituents can direct the binding affinity towards either the α4β2 or the α7 subtype, providing a rational approach to designing selective ligands. nih.gov

In the development of orexin antagonists, SAR exploration has been extensive. Modifications to the benzamide (B126) moiety at one of the nitrogen positions and to the other side of the scaffold have been explored. nih.gov These studies led to the identification of compounds with potent dual orexin receptor antagonism and favorable pharmacokinetic profiles. nih.gov

Scaffold PositionModificationTargetImpact on Biological PotencyReference
Core ScaffoldPiperazine replaced with this compoundmGlu1>7-fold increase in potency nih.gov
Amide portion (R1)Adamantyl amidemGlu1High potency nih.gov
Amide portion (R1)Other amides (e.g., phenyl, cyclohexyl)mGlu1Weak or inactive nih.gov
Pyrrole NitrogenVarious substitutionsnAChR (α4β2 vs. α7)Switches subtype selectivity nih.gov
Benzamide MoietyVarious substitutionsOrexin Receptors (OX1/OX2)Modulates potency and selectivity nih.gov

Pharmacophore Modeling and Rational Drug Design Strategies

Pharmacophore modeling is a powerful rational drug design strategy that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.tr This model can then be used to screen virtual libraries of compounds to identify new potential hits or to guide the design of novel molecules with improved properties. dergipark.org.tr

While specific pharmacophore models for this compound derivatives are not extensively detailed in the provided literature, the principles of this approach are highly applicable. For GPCR ligands in general, pharmacophore models are constructed based on the structures of known active ligands or the ligand-binding pocket of the receptor if its structure is known. arxiv.org

A related study on tetrahydropyrrolo[3,4-c]pyrazole derivatives, which share a similar bicyclic core, successfully used a pharmacophore model to guide the design of potent tropomyosin receptor kinase (TRK) inhibitors. nih.gov This demonstrates the utility of such an approach for this class of scaffolds. A pharmacophore model for this compound-based ligands would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers, all positioned in a specific 3D orientation. This model would serve as a blueprint for designing new derivatives with a higher probability of being active at the desired target.

Therapeutic Potential of this compound Derivatives

The this compound scaffold is a significant heterocyclic structure in medicinal chemistry, forming the basis for derivatives with a wide array of pharmacological activities. Researchers have synthesized and evaluated numerous compounds incorporating this bicyclic system, revealing its potential in developing new therapeutic agents. These derivatives have shown promise as antimicrobial, antiviral, and anticancer agents, attributed to their unique three-dimensional structure which allows for specific interactions with various biological targets.

Antimicrobial Agents

Derivatives of this compound have been a focal point in the search for novel antimicrobial drugs, demonstrating activity against a spectrum of bacteria and fungi.

A variety of this compound derivatives have been synthesized and tested for their antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net In one study, a series of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives demonstrated antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 250 μg/mL. arkat-usa.org

Against the Gram-positive bacterium Staphylococcus aureus, certain compounds showed notable efficacy. For instance, compound 4b (a 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivative) exhibited antibacterial activity comparable to the standard drug Ampicillin, with a MIC value of 31.25 μg/mL. arkat-usa.org Other pyrrole derivatives have also shown potent activity against S. aureus, with some displaying MIC values between 3.12 and 12.5 μg/mL. mdpi.com

Activity against the Gram-negative bacterium Escherichia coli has also been reported. researchgate.net Synthesized this compound derivatives exhibited antibacterial activity against E. coli with MIC values in the range of 15.62-250 μg/mL. arkat-usa.org However, in some studies, the activity of the synthesized compounds against E. coli and S. aureus was less potent than the reference compound, Ampicillin. arkat-usa.org

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound Type Test Organism MIC (μg/mL) Reference
2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles Staphylococcus aureus 15.62-250 arkat-usa.org
Compound 4b Staphylococcus aureus 31.25 arkat-usa.org
2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles Escherichia coli 15.62-250 arkat-usa.org
This compound N-benzoylthioureas Staphylococcus aureus 15.62-250 arkat-usa.org
This compound N-benzoylthioureas Escherichia coli 15.62-250 arkat-usa.org

The therapeutic potential of this compound derivatives extends to antifungal applications. Studies involving 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives and their thiourea (B124793) intermediates showed that these compounds possess antifungal activity against several fungal strains, including Candida albicans. researchgate.netarkat-usa.org

The MIC values for these compounds against fungal strains were observed to be in the range of 15.62-250 µg/mL. arkat-usa.org While these derivatives demonstrated moderate antifungal activity, their efficacy was not superior to the reference antifungal drug Fluconazole, which had MIC values ranging from 3.90 to 15.62 µg/mL against the same strains. researchgate.net

Table 2: Antifungal Activity of this compound Derivatives

Compound Series Fungal Strains MIC (μg/mL) Reference Compound (Fluconazole) MIC (μg/mL)
2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles Candida albicans, others 15.62-250 3.90-15.62
This compound N-benzoylthiourea derivatives Candida albicans, others 15.62-250 3.90-15.62

A significant area of investigation for this compound derivatives is their potential as antimycobacterial agents, particularly against Mycobacterium tuberculosis H37Rv, the causative agent of tuberculosis. Several studies have reported promising results in this domain.

A series of novel 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles, synthesized using green chemistry methods in subcritical water, exhibited antimycobacterial activity against the M. tuberculosis H37Rv strain with MIC values ranging from 7.81 to 62.5 μg/mL. researchgate.netarkat-usa.orgugent.be Another study involving polyfunctionalized derivatives containing thiazole, coumarin, and pyrrolidine (B122466) this compound moieties also showed antimycobacterial activity against the M. tuberculosis H37Rv strain, with MIC values in the range of 31.25–125 μg/cm³. bohrium.comresearchgate.net These findings highlight the potential of this scaffold in developing new treatments for tuberculosis.

Table 3: Antimycobacterial Activity of this compound Derivatives against M. tuberculosis H37Rv

Compound Series MIC (μg/mL)
2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles 7.81-62.5
Polyfunctionalized 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives 31.25-125
Antifungal Activity

Antiviral Compounds

The this compound core structure has been identified as a valuable scaffold for the development of antiviral agents. wipo.int Derivatives based on this framework, also referred to as 3,7-diazabicyclo[3.3.0]octane compounds, have been investigated as chemokine receptor antagonists. wipo.int

Specifically, these compounds have been identified as potential antagonists of the CCR5 receptor. wipo.int The CCR5 receptor is a crucial co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells. By blocking this receptor, this compound derivatives can inhibit viral entry, making them useful for treating or preventing HIV infection. This line of research underscores the versatility of the scaffold in targeting key proteins involved in viral pathogenesis.

Anticancer and Cytotoxic Agents

The pyrrole moiety is a component of various compounds known for their anticancer properties. nih.gov Consequently, derivatives of this compound have also been explored for their potential as cytotoxic agents against cancer cells.

Research has shown that certain pyrrole derivatives can exert significant cytotoxic effects. For example, some derivatives have demonstrated the ability to inhibit the proliferation of cancer cell lines such as leiomyosarcoma and osteosarcoma. The proposed mechanism involves the disruption of microtubule dynamics by inhibiting tubulin polymerization, which leads to cell-cycle arrest in the G2/M phase and subsequently induces apoptosis in tumor cells. In vitro studies on 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole have shown cytotoxic effects against liver cancer (HepG-2) and esophageal adenocarcinoma (EACC) cell lines.

However, not all derivatives exhibit strong anticancer activity. A study on a series of highly functionalized this compound derivatives found no significant cytotoxic activity against HeLa and human colon carcinoma 116 cell lines at the maximum evaluated concentration. researchgate.net This indicates that specific structural features and substitutions on the this compound core are critical for determining cytotoxic potential.

Neuroprotective Agents and Potential Therapies for Neurodegenerative Disorders

The this compound scaffold is integral to the development of ligands for receptors implicated in neurodegenerative conditions like Alzheimer's disease and schizophrenia. plos.orgnih.gov Dysfunction of nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes, is associated with these diseases. nih.govacs.org Consequently, designing agonists for these receptors is a key therapeutic strategy.

One notable compound, A-582941, which features the this compound core, is a potent and selective agonist for the α7 nAChR. jneurosci.orgnih.gov Research has shown that A-582941 exhibits high affinity for both rat and human α7 nAChRs. jneurosci.org Studies using this compound have demonstrated that agonism of the α7 nAChR can produce broad-spectrum efficacy in cognitive models. jneurosci.org The activation of this receptor by A-582941 leads to the phosphorylation of ERK1/2 and CREB, signaling pathways known to be involved in cognitive function. jneurosci.org This suggests that compounds based on the this compound framework hold potential for addressing cognitive deficits in neurodegenerative disorders. jneurosci.org Furthermore, radiolabeled versions of A-582941, such as [11C]A-582941, have been developed as potential PET imaging agents to study α7 nAChRs in the brain. plos.orgnih.gov

Table 1: Affinity of A-582941 for Nicotinic Acetylcholine Receptors

Compound Receptor Target Affinity (Ki) Species
A-582941 α7 nAChR 10.8 nM Rat
A-582941 α7 nAChR 16.7 nM Human

Data sourced from references jneurosci.orgplos.org.

Modulators of G Protein-Coupled Receptors (GPCRs)

The this compound nucleus has been effectively employed to create modulators for several G protein-coupled receptors (GPCRs), highlighting its adaptability as a scaffold in drug discovery. nih.gov

The this compound scaffold has been identified as a promising replacement for piperazine in the design of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 1 (mGlu1). nih.govnih.gov In one study, direct substitution of a piperazine ring with the this compound group in a hit compound resulted in a new compound (compound 8 in the study) with a more than seven-fold increase in potency against human mGlu1. nih.gov This series of compounds demonstrated the potential to develop potent and selective mGlu1 NAMs, which are of interest for their potential therapeutic benefits in a variety of CNS disorders. nih.govmedchemexpress.com

Table 2: Activity of an this compound-based mGlu1 NAM

Compound ID (from study) Target IC50
8 human mGlu1 46 nM
8 rat mGlu5 3360 nM

Data sourced from reference nih.gov.

Novel series of octahydropyrrolo[3,4-c]pyrroles have been developed as potent and selective orexin-2 (OX2) receptor antagonists. acs.orgnih.gov The orexin system is a key regulator of the sleep-wake cycle, and antagonists of its receptors are investigated for treating insomnia. Through optimization of structure-activity relationships (SAR), compounds with high selectivity for the OX2 receptor over the OX1 receptor were identified. acs.org This research led to the discovery of JNJ-42847922, a clinical candidate for primary insomnia. acs.org Other research has focused on developing dual orexin 1 and 2 receptor antagonists (DORAs) based on the same scaffold, leading to compounds like 14l, which showed sleep-promoting effects in EEG studies.

Table 3: Selected Orexin Receptor Antagonists with an this compound Core

Compound ID (from study) Target(s) Activity (IC50 or Ki)
JNJ-42847922 (34) OX2 hOX2 FLIPR IC50 = 26 nM
JNJ-42847922 (34) OX1 hOX1 FLIPR IC50 = 3100 nM
14l OX1 & OX2 hOX1 FLIPR IC50 = 36 nM, hOX2 FLIPR IC50 = 24 nM

Data sourced from references acs.org.

The this compound scaffold has proven to be a highly versatile platform for creating ligands with tunable selectivity for either the α4β2 or α7 nAChR subtypes. acs.orgnih.gov Researchers have demonstrated that simple substitution patterns on the 5-(pyridine-3-yl)this compound core can dramatically shift the binding affinity between these two important neuronal receptors. acs.org This work provides insight into the differing ligand binding domains of the α4β2 and α7 receptors. acs.orgnih.gov For instance, compound A-582941 is a selective α7 agonist, while other analogues show high affinity and selectivity for the α4β2 subtype. acs.orgjneurosci.org This adaptability makes the scaffold crucial for developing targeted therapies for conditions involving nAChR dysfunction. acs.org

Table 4: Binding Affinities of this compound Derivatives at nAChR Subtypes

Compound ID (from study) α4β2 Ki (nM) α7 Ki (nM) Selectivity (α4β2/α7)
6 0.23 6.8 0.03
11 0.06 1300 0.00005
34 (A-582941) 1100 11 100

Data sourced from references acs.orgjneurosci.org. Note: Selectivity is calculated as the ratio of Ki values.

The this compound chemotype has been noted for its utility in designing molecules that interact with various CNS targets, including the muscarinic acetylcholine receptor M1 (M1). nih.gov The M1 receptor is a Gq-coupled receptor involved in cognitive processes, making it a target for Alzheimer's disease therapies. wikipedia.org While specific data on binding affinities or functional activities for this compound-based M1 ligands are mentioned as part of a broader survey of the scaffold's utility, detailed SAR studies for this specific target within the provided context are less elaborated than for other receptors. nih.govscribd.com The inclusion of an M1-interacting compound as an example underscores the scaffold's broad applicability in CNS drug discovery. nih.gov

The this compound scaffold has also been used in the design of ligands for the cannabinoid receptor type 1 (CB1). nih.gov The CB1 receptor is a GPCR that mediates the effects of endocannabinoids and is involved in various physiological processes. jbclinpharm.org Its modulation is a target for several conditions. The use of the this compound core for constructing CB1 ligands is cited as an example of the scaffold's versatility in CNS-targeted drug design, although specific affinity and efficacy data for these particular derivatives were not the primary focus of the reviewed literature. nih.govscribd.com

Muscarinic Acetylcholine Receptor M1 Interaction

Autotaxin Inhibitors

Autotaxin (ATX), an extracellular enzyme, is a key player in the synthesis of lysophosphatidic acid (LPA), a bioactive signaling phospholipid. nih.gov The ATX-LPA signaling pathway has been implicated in a variety of pathological conditions, including inflammation and fibrosis. nih.govguidetomalariapharmacology.org Consequently, the development of ATX inhibitors is a promising therapeutic strategy. The this compound scaffold has been successfully incorporated into novel and potent ATX inhibitors. guidetomalariapharmacology.orgwipo.int

Researchers have designed and synthesized a series of this compound derivatives that demonstrate significant inhibitory activity against autotaxin. wipo.int For instance, a specific derivative, (3aS,6aS)-5-(1H-Benzotriazole-5-carbonyl)-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid 3,5-dichloro-benzyl ester, has been synthesized and characterized as a potent ATX inhibitor. nih.gov The development of these compounds provides a valuable tool for studying the physiological and pathological roles of the ATX-LPA axis and holds potential for the treatment of associated diseases. nih.gov

Table 1: Examples of this compound-based Autotaxin Inhibitors and their Activity

Compound IDStructureBiological Activity (pIC50)Reference
Example 1.11Not explicitly provided9 guidetopharmacology.org

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

CCR5 Receptor Antagonists for Human Immunodeficiency Virus (HIV) and Acquired Immunodeficiency Syndrome (AIDS) Therapy

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV into host cells. google.comresearchgate.netwikipedia.org Antagonists of the CCR5 receptor can block this interaction, thereby preventing viral entry and replication. google.comwikipedia.org The this compound scaffold has been identified as a key structural element in the development of potent and selective CCR5 antagonists for the treatment of HIV infection and AIDS. google.comresearchgate.netnih.gov

Starting from leads identified through high-throughput screening, medicinal chemists have developed novel series of this compound-based CCR5 antagonists. nih.gov Through systematic structure-activity relationship (SAR) studies, researchers have optimized the pharmacokinetic properties of these compounds. nih.gov These efforts have led to the discovery of derivatives with potent anti-HIV activity. researchgate.netnih.gov For example, one such derivative demonstrated an IC50 value of 0.0074 μM in a CCR5-mediated assay. researchgate.net This class of compounds represents a significant advancement in the search for new antiretroviral therapies. google.comresearchgate.net

Cardioprotective and Anti-inflammatory Properties

Recent research has highlighted the potential of pyrrole-containing scaffolds, including by extension this compound derivatives, in developing compounds with cardioprotective and anti-inflammatory properties. researchgate.net While direct studies on this compound itself for these specific properties are emerging, the broader class of pyrrole derivatives is recognized for its anti-inflammatory and antioxidant features. researchgate.net These characteristics are crucial in combating cardiovascular diseases, which are often underpinned by inflammation and oxidative stress. mdpi.com The unique structural features of pyrrole derivatives are being leveraged to design novel cardioprotective agents. researchgate.net

This compound as a Piperazine Bioisostere in Drug Discovery

Piperazine is a common structural motif found in a wide array of marketed drugs. blumberginstitute.org However, in drug discovery, it is often desirable to explore bioisosteric replacements to modulate physicochemical properties, improve selectivity, or circumvent patent limitations. The this compound scaffold has emerged as an effective and successful bioisostere for the piperazine ring. nih.gov

This bicyclic system offers a more rigid and defined three-dimensional structure compared to the more flexible piperazine ring. nih.gov This increased rigidity can lead to enhanced binding affinity and selectivity for the target protein. The successful application of this bioisosteric replacement has been demonstrated in the development of various central nervous system (CNS) targeted agents, including negative allosteric modulators of the mGlu1 receptor. nih.gov In one study, replacing a piperazine ring with the this compound scaffold in a series of σ2 receptor ligands was explored, although in this specific case, it resulted in a loss of affinity for the σ2 receptor. nih.gov Nevertheless, the this compound core has been successfully used in the design of selective orexin-2 antagonists, leading to the identification of a clinical candidate. acs.orgnih.gov It has also been employed in creating ligands for nicotinic acetylcholine receptors. nih.gov

Table 2: Comparison of Piperazine and this compound as Scaffolds in Drug Discovery

FeaturePiperazineThis compound
Structure Monocyclic diamineBicyclic diamine
Flexibility Conformationally flexibleMore rigid and defined 3D structure
Application Widely used in marketed drugsSuccessful bioisosteric replacement
Impact on Activity Can be optimized for various targetsCan enhance binding affinity and selectivity

Advanced Applications of Octahydropyrrolo 3,4 C Pyrrole in Materials Science and Catalysis

The unique bicyclic structure of octahydropyrrolo[3,4-c]pyrrole serves as a versatile scaffold, enabling its application in various advanced fields beyond medicine. Its derivatives are integral to the development of novel materials with tailored properties and are increasingly finding roles in specialized catalytic processes. This article explores the significant contributions of this compound framework in organic electronics, materials science, and catalysis.

Future Research Directions and Translational Perspectives

Exploration of Unexplored Synthetic Methodologies for Enhanced Efficiency and Sustainability

While several methods exist for the synthesis of the octahydropyrrolo[3,4-c]pyrrole core, future research will likely focus on developing more efficient, stereoselective, and environmentally friendly synthetic routes.

One promising avenue is the use of green chemistry principles. For instance, the synthesis of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles has been successfully achieved using subcritical water as a solvent. arkat-usa.orgugent.beresearchgate.net This method offers significant advantages over conventional organic solvents like acetone (B3395972), including drastically reduced reaction times and high yields, all while being non-toxic and environmentally benign. arkat-usa.orgresearchgate.net Future work could expand the application of subcritical water and other green solvents to a wider range of this compound derivatives.

Another area of exploration is the development of novel catalytic systems. For example, a highly efficient Ag(I)-catalyzed atroposelective desymmetrization of N-(2-tert-butylphenyl)maleimide through a 1,3-dipolar cycloaddition with in situ-generated azomethine ylides has been reported for the synthesis of enantioenriched this compound derivatives. mdpi.com Further research into new catalysts and reaction conditions could lead to even more efficient and stereoselective syntheses. mdpi.comacs.org Microwave-assisted synthesis has also shown promise in accelerating the formation of related spiro-pyrrolo[3,4-c]pyrrole systems, suggesting its potential for the core scaffold as well. researchgate.net

The development of one-pot and multicomponent reactions is another key direction. These strategies improve efficiency by reducing the number of synthetic steps, purification processes, and waste generation. A stereoselective one-pot procedure has been developed for the synthesis of 2-acylpyrrolidines containing the this compound skeleton via the 1,3-dipolar cycloaddition of azomethine ylides. acs.org

Discovery of Novel Biological Activities and Untapped Therapeutic Targets

The this compound scaffold has been incorporated into molecules targeting a range of biological entities, but significant potential for discovering new activities remains.

The scaffold has been identified as a key component in ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) , with simple substitutions allowing for the creation of ligands selective for either the α4β2 or α7 subtype. acs.org This opens doors for developing treatments for cognitive impairments in conditions like schizophrenia and Alzheimer's disease. openmedicinalchemistryjournal.com For example, the derivative 2-methyl-5-(6-phenylpyridazin-3-yl)this compound (A-582941) shows high affinity for α7 nAChRs. openmedicinalchemistryjournal.com

The fused ring system has also been utilized in the development of potent inhibitors for other targets. It has served as an isosteric replacement for the piperazine (B1678402) ring in hepatitis C virus (HCV) NS5B inhibitors, leading to analogs with high potency. researchgate.netscience.gov Furthermore, derivatives have been synthesized as histamine (B1213489) H4 receptor ligands , with potential applications in treating inflammatory conditions like asthma and allergic rhinitis. google.comimrpress.com

Recent studies have shown the potential of this compound derivatives as antifungal agents . acs.org Specifically, novel azole compounds incorporating this scaffold have demonstrated potent activity against multidrug-resistant Candida auris. acs.org Other research has highlighted the antimicrobial and antimycobacterial activities of various derivatives. arkat-usa.orgresearchgate.netresearchgate.netbohrium.com For instance, certain 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles have shown inhibitory activity against Mycobacterium tuberculosis. arkat-usa.org

The scaffold has also been incorporated into antagonists of retinol binding protein 4 (RBP4) , which are being investigated for the treatment of atrophic age-related macular degeneration and Stargardt disease. nih.gov Additionally, it has been used to create inhibitors of autotaxin (ATX) , an enzyme involved in the production of lysophosphatidic acid (LPA), which has implications for various diseases. google.com

Future research should focus on screening this compound-based compound libraries against a wider array of biological targets, including kinases, proteases, and G-protein coupled receptors, to uncover new therapeutic opportunities.

Integration of Computational and Experimental Approaches for Rational Design and Optimization

The synergy between computational modeling and experimental synthesis will be crucial for the rational design and optimization of next-generation this compound-based compounds.

Computational docking and molecular dynamics simulations can predict the binding affinity and mode of interaction of these molecules with their biological targets. vulcanchem.com For example, in the development of RBP4 antagonists, docking analysis revealed how the bicyclic core of a standout analog, compound 33, aligns within the RBP4 binding cavity. nih.govresearchgate.net Similarly, computational modeling has been used to understand the stereochemical requirements for optimal binding to enzymatic targets. vulcanchem.com

Quantitative structure-activity relationship (QSAR) studies can help identify the key structural features that determine the biological activity of these compounds. acs.org This information can then be used to guide the synthesis of new derivatives with improved potency and selectivity. For instance, computational studies have been employed to explain the importance of substituents and quaternary carbons in the rearrangement of the tetrahydropyrrolo[3,4-c]pyrrole skeleton. ua.es

This integrated approach allows for a more targeted and efficient drug discovery process, reducing the time and resources required to identify promising lead compounds. Future efforts will likely involve the use of more advanced computational techniques, such as machine learning and artificial intelligence, to further enhance the predictive power of these models.

Development of Next-Generation Materials Based on the this compound Scaffold

Beyond its applications in medicine, the unique structural and electronic properties of the this compound scaffold make it a promising candidate for the development of novel materials.

The rigid bicyclic structure can be used to create highly ordered, porous materials with potential applications in gas storage, separation, and catalysis . The ability to introduce various functional groups onto the scaffold allows for the fine-tuning of the material's properties, such as its porosity, surface area, and chemical reactivity.

Furthermore, the incorporation of chromophores or other photoactive moieties onto the this compound backbone could lead to the development of new organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy agents . The rigid scaffold could help to prevent aggregation-induced quenching of fluorescence, leading to materials with improved photophysical properties. For instance, the scaffold has been used in the synthesis of polyaromatic hydrocarbon-based aza-POPOPs for nitroanalyte sensing. mdpi.com

The development of polymers and dendrimers based on this scaffold could also lead to new materials with unique mechanical, thermal, and electronic properties. These materials could find applications in a wide range of fields, from electronics and photonics to biomedical engineering.

Translational Research and Preclinical Development Prospects

Several this compound derivatives have shown promising results in preclinical studies, suggesting their potential for translation into clinical applications.

For example, a novel azole compound (compound 7) containing the this compound scaffold demonstrated efficacy in in vivo models of Candida auris infection and showed no toxicity at the tested doses, supporting its further development. acs.org Similarly, RBP4 antagonists incorporating this scaffold have been shown to reduce circulating plasma RBP4 levels in vivo. nih.gov

The development of prodrugs is another important aspect of translational research. Prodrugs are inactive compounds that are converted into the active drug in the body, which can improve the pharmacokinetic properties of the drug, such as its absorption and distribution. google.com

Before these compounds can be tested in humans, they must undergo rigorous preclinical testing to evaluate their efficacy, safety, and pharmacokinetic profiles. This includes studies on their absorption, distribution, metabolism, and excretion (ADME), as well as toxicology studies to identify any potential side effects. The development of stable formulations is also a critical step in the preclinical development process.

The continued investigation of the this compound scaffold and its derivatives holds great promise for the development of new therapeutics and advanced materials. A multidisciplinary approach that combines innovative synthetic chemistry, comprehensive biological evaluation, and advanced computational modeling will be essential to fully realize the potential of this versatile chemical entity.

Q & A

Q. How are conflicting crystallographic and spectroscopic data reconciled in stereochemical assignments?

  • Methodological Answer : Discrepancies between X-ray and NMR data (e.g., axial vs equatorial substituents) are resolved by:
  • Re-crystallization in alternative solvents to obtain higher-quality crystals.
  • DFT-based NMR chemical shift calculations (e.g., Gaussian 16) to compare experimental vs theoretical shifts.
    ’s crystal structure (R-factor = 0.049) was cross-validated with NOESY correlations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.